Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Overview
Description
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. This compound is a fluorogenic substrate for cathepsin D and E, enzymes involved in protein degradation and processing . The compound’s structure includes a methoxycoumarin (Mca) group and a dinitrophenyl (Dnp) group, which are crucial for its function as a fluorogenic substrate .
Mechanism of Action
Target of Action
The primary targets of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, also known as MFCD03452962, are the enzymes cathepsin D and E . These enzymes belong to the family of proteases, which are responsible for breaking down proteins into their constituent amino acids.
Mode of Action
This compound acts as a fluorogenic substrate for cathepsin D and E . A fluorogenic substrate is a molecule that releases a fluorescent signal upon interaction with its target. In this case, when the compound is cleaved by cathepsin D or E, it releases a fluorescent signal that can be detected and measured. This allows researchers to monitor the activity of these enzymes in real-time.
Pharmacokinetics
It is mentioned that the compound issoluble in DMSO , which suggests that it could be administered in a solution form. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further experimental studies.
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal upon cleavage by cathepsin D or E . This allows for the real-time monitoring of the activity of these enzymes. The molecular and cellular effects of this compound’s action would depend on the role of cathepsin D and E in the specific cellular context.
Action Environment
It is mentioned that the compound should be stored at a temperature ofless than -15°C , suggesting that temperature could be a key environmental factor affecting its stability
Biochemical Analysis
Biochemical Properties
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a substrate for cathepsin D and E . Cathepsins are proteases, enzymes that break down proteins. The compound interacts with these enzymes, undergoing cleavage and releasing a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for cathepsin D and E . These enzymes are involved in various cellular processes, including protein degradation and apoptosis . By acting as a substrate for these enzymes, the compound can influence these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cathepsin D and E . The compound is cleaved by these enzymes, releasing a fluorescent signal . This allows the activity of these enzymes to be monitored in real-time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity (>97%) .
Chemical Reactions Analysis
Types of Reactions
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by cathepsin D and E. These reactions result in the cleavage of the peptide bond, releasing the fluorophore .
Common Reagents and Conditions
Reagents: Cathepsin D and E enzymes.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major products of these reactions are the cleaved peptide fragments and the released fluorophore, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is widely used in scientific research for the following applications:
Comparison with Similar Compounds
Similar Compounds
- Acetyl-[Nle4, Asp5, D-2-Nal7, Lys10]-cyclo-α-Melanocyte Stimulating Hormone Amide Fragment 4-10 .
- [D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin acetate salt .
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride .
Uniqueness
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is unique due to its specific application as a fluorogenic substrate for cathepsin D and E. The presence of both Mca and Dnp groups allows for sensitive detection of enzyme activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKBFEIGZWGXJJ-YUPCDROESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H121F3N22O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1856.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.